![molecular formula C21H28N2O4 B428601 Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 21835-71-2](/img/structure/B428601.png)
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C21H28N2O4 and a molecular weight of 372.468 g/mol . This compound is known for its unique structure, which includes a diethyl ester group, a dimethylamino group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with diethyl acetoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antihypertensive Activity
- Dihydropyridines are widely recognized for their role as calcium channel blockers. Research indicates that derivatives of diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive properties by relaxing vascular smooth muscle and reducing peripheral resistance .
- Anticancer Properties
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the substituents on the phenyl ring can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Studies
Mechanism of Action
The mechanism of action of Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: This compound has a hydroxyl group instead of a dimethylamino group, leading to different chemical properties and reactivity.
Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate: The presence of a phenoxy group in this compound results in different biological activities.
Diethyl 4-(4-methoxycarbonylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate:
Biological Activity
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as diethyl 4-(dimethylamino)phenyl-dihydropyridine) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of diethyl 4-(dimethylamino)phenyl-dihydropyridine is C17H24N2O4 with a molecular weight of approximately 320.39 g/mol. The compound features a dihydropyridine ring system that is crucial for its biological activity. The structural characteristics include:
- Dihydropyridine Core : This ring system is known for its role in calcium channel modulation.
- Dimethylamino Group : This moiety can enhance lipophilicity and influence receptor binding.
- Dicarboxylate Functionality : The presence of carboxylate groups contributes to the compound's solubility and reactivity.
Pharmacological Activities
Diethyl 4-(dimethylamino)phenyl-dihydropyridine has been studied for various pharmacological effects:
- Calcium Channel Modulation : Compounds with a dihydropyridine structure are well-known calcium channel blockers. They inhibit calcium influx in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased blood pressure .
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may help in reducing oxidative stress-related damage in cells .
- Neuroprotective Effects : Some studies have suggested that derivatives of dihydropyridines can act as neuroprotective agents, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent .
The biological activity of diethyl 4-(dimethylamino)phenyl-dihydropyridine is primarily attributed to its interaction with specific receptors and enzymes:
- Calcium Channels : By binding to L-type calcium channels, the compound inhibits calcium entry into cells, which is crucial for muscle contraction and neurotransmitter release.
- Adenosine Receptors : Some studies have found that related compounds can selectively bind to adenosine receptors, influencing various physiological processes including inflammation and pain modulation .
Case Study 1: Neuroprotective Effects
A study published in the journal Pharmacology evaluated the neuroprotective effects of diethyl 4-(dimethylamino)phenyl-dihydropyridine in a rat model of Parkinson's disease. The results indicated significant improvement in motor function and a reduction in dopaminergic neuron loss when treated with the compound compared to control groups .
Case Study 2: Antioxidant Activity
Research conducted by Triggle et al. (1980) demonstrated that derivatives of dihydropyridines exhibit strong antioxidant activity, which was assessed through various assays measuring free radical scavenging capabilities. The findings suggest that the compound may protect against oxidative stress in cellular models .
Summary of Biological Activities
Properties
IUPAC Name |
diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-7-26-20(24)17-13(3)22-14(4)18(21(25)27-8-2)19(17)15-9-11-16(12-10-15)23(5)6/h9-12,19,22H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGFPPGBFFWFDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)N(C)C)C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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